3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride (CAS: 1824048-51-2): A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride (CAS: 1824048-51-2): A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine into aliphatic heterocycles has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2) [1] represents a highly specialized, conformationally restricted building block. Featuring a seven-membered azepane ring, a tertiary trifluoromethyl carbinol, and adjacent stereocenters, this scaffold is engineered to enhance metabolic stability, modulate basicity, and improve binding affinity in targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis of its structural dynamics, validated synthetic pathways, and analytical characterization protocols.
Physicochemical Profiling & Structural Dynamics
The utility of 3-methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride lies in its unique stereoelectronic properties. The azepane ring inherently adopts a flexible twist-chair conformation, which allows it to vectorially project substituents into distinct binding pockets of target proteins.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride |
| CAS Registry Number | 1824048-51-2 |
| Molecular Formula | C₈H₁₅ClF₃NO (Free base: C₈H₁₄F₃NO) |
| Molecular Weight | 233.66 g/mol |
| MDL Number | MFCD28119140 |
| Structural Class | Fluorinated Aliphatic Heterocycle (Azepane) |
| Stereocenters | Two (C3 and C4), yielding syn/anti diastereomers |
Stereoelectronic Effects of the CF₃ Group
The introduction of a trifluoromethyl group at the C4 position adjacent to the hydroxyl group creates a highly polarized tertiary carbinol. According to foundational literature on 1 [2], the strong electron-withdrawing nature of fluorine (Pauling electronegativity of 3.98) exerts a profound inductive effect. This lowers the pKa of the adjacent hydroxyl group, enhancing its potential as a hydrogen bond donor. Furthermore, the CF₃ group increases the overall lipophilicity (logP) of the scaffold, which is critical for membrane permeability, while simultaneously providing steric shielding that blocks cytochrome P450-mediated oxidation at the C4 position[3].
Caption: Logical relationship of CF3 substitution on physicochemical and pharmacokinetic properties.
Synthesis Methodology & Experimental Protocols
The synthesis of this complex building block relies on the nucleophilic trifluoromethylation of a substituted azepanone precursor. This is typically achieved using the Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane, TMSCF₃) [4, 5].
Protocol A: Nucleophilic Trifluoromethylation of N-Boc-3-methylazepan-4-one
Objective: To install the CF₃ group at the C4 carbonyl carbon while preventing the generation of an unstable free CF₃⁻ carbanion.
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Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve N-Boc-3-methylazepan-4-one (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 equiv) dropwise via syringe.
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Initiation (Causality): Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv). Mechanistic Rationale: The naked CF₃⁻ anion is highly unstable and rapidly decomposes into difluorocarbene and fluoride. TBAF acts as an initiator where the fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate hypervalent siliconate intermediate [Me₃Si(F)(CF₃)]⁻. This intermediate safely transfers the nucleophilic CF₃ group to the electrophilic carbonyl carbon [4].
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Reaction Monitoring (Self-Validation): Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Validation Step: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the ketone C=O stretching frequency at ~1710 cm⁻¹ validates total conversion to the silyl ether intermediate.
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Desilylation: Once conversion is confirmed, add additional TBAF (1.2 equiv) to cleave the intermediate silyl ether. Stir for 1 hour at room temperature to yield the free tertiary alcohol (N-Boc-3-methyl-4-(trifluoromethyl)azepan-4-ol).
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the diastereomeric mixture via silica gel flash chromatography.
Protocol B: Hydrochloride Salt Formation and Deprotection
Objective: To remove the Boc protecting group and isolate the target compound as a stable hydrochloride salt.
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Boc Cleavage: Dissolve the purified N-Boc-3-methyl-4-(trifluoromethyl)azepan-4-ol in anhydrous Dichloromethane (DCM) (0.1 M).
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Acidification (Causality): Cool the solution to 0 °C and add 4M HCl in dioxane (5.0 equiv) dropwise. Mechanistic Rationale: The strong, anhydrous acidic environment protonates the tert-butyl carbamate (Boc) group, leading to its cleavage into gaseous isobutylene and carbon dioxide. Simultaneously, the liberated secondary azepane nitrogen is protonated to form the stable hydrochloride salt, preventing oxidative degradation of the free amine.
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Crystallization (Self-Validation): Remove the cooling bath and stir at room temperature for 4 hours. Validation Step: The target compound will begin to precipitate as a white crystalline solid. Confirm the complete removal of the Boc group by sampling the supernatant via LC-MS (monitoring for the disappearance of the [M+H]+ peak corresponding to the Boc-protected mass).
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Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any residual non-polar organic impurities. Dry the solid under high vacuum for 12 hours to afford the pure 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2).
Caption: Step-by-step synthetic workflow for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.
Analytical Characterization & Validation
To ensure the structural integrity and stereochemical purity of the synthesized batch, the following analytical workflow is mandatory:
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¹⁹F NMR Spectroscopy (400 MHz, DMSO-d₆): Essential for confirming the presence of the CF₃ group. The fluorine signal typically appears as a strong singlet (or a finely split doublet due to long-range coupling with the C3 proton) in the region of -75.0 to -80.0 ppm.
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The C3 methyl group will present as a distinct doublet (δ ~1.0 - 1.2 ppm). The protonated azepane nitrogen (NH₂⁺) will appear as a broad downfield signal (δ ~8.5 - 9.5 ppm) due to the hydrochloride salt formulation.
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LC-MS (ESI+): Liquid chromatography coupled with mass spectrometry will validate the molecular weight. The free base[M+H]⁺ ion must be observed at m/z 198.2.
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Diastereomeric Resolution: Because C3 and C4 are adjacent chiral centers, the synthesis yields a mixture of syn and anti diastereomers. If a specific stereoisomer is required for SAR (Structure-Activity Relationship) studies, preparative chiral HPLC or fractional crystallization of diastereomeric salts (e.g., using chiral resolving acids like tartaric acid) must be employed prior to final biological assaying.
References
- 1824048-51-2 | 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride BLD Pharm
- Applications of Fluorine in Medicinal Chemistry ACS Public
- Fluorine in medicinal chemistry PubMed (Böhm et al., 2004)
- Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR PubMed Central (PMC)
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Sigma-Aldrich
